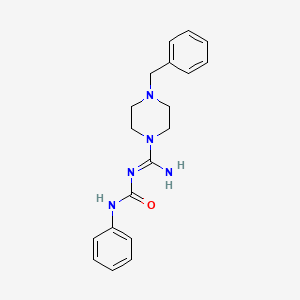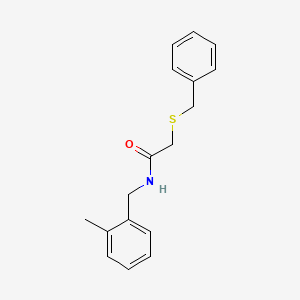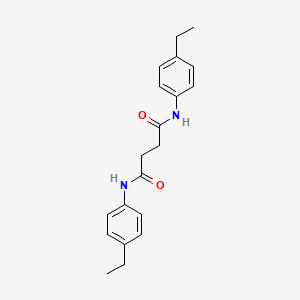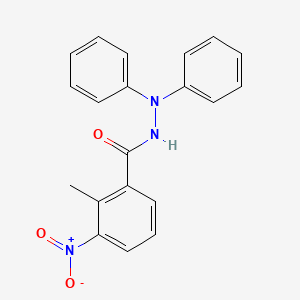![molecular formula C16H15ClN2OS B5717550 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5717550.png)
4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide, also known as D4476, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a potent inhibitor of the protein kinase CK1, which plays a crucial role in various cellular processes such as DNA damage response, cell cycle regulation, and circadian rhythm.
作用機序
4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide acts as a potent inhibitor of CK1 by binding to the ATP-binding pocket of the kinase domain. This results in the inhibition of CK1 activity and downstream signaling pathways, leading to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its role in cancer research, 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide has also been studied for its effects on various other cellular processes. For example, 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the phosphorylation of tau protein, which is involved in the pathogenesis of Alzheimer's disease. Furthermore, 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide has been shown to regulate circadian rhythm by inhibiting the activity of CK1ε, which plays a crucial role in the regulation of the circadian clock.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide in lab experiments is its high potency and specificity for CK1 inhibition. This allows for the selective targeting of CK1-dependent cellular processes without affecting other signaling pathways. However, one limitation of using 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide is its relatively low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide and its applications in various fields of research. For example, further studies are needed to elucidate the precise mechanisms by which 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide regulates circadian rhythm and its potential applications in the treatment of circadian rhythm disorders. Additionally, the development of more potent and selective CK1 inhibitors based on the structure of 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide could lead to the discovery of novel therapeutic agents for the treatment of cancer and other diseases.
合成法
The synthesis of 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylaniline to form 4-chloro-N-(2,5-dimethylphenyl)benzamide. This intermediate is then treated with carbon disulfide and sodium hydroxide to produce 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide.
科学的研究の応用
4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in cancer research. CK1 is known to play a crucial role in the regulation of the Wnt signaling pathway, which is frequently dysregulated in various types of cancer. Therefore, inhibition of CK1 by 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide has been shown to suppress the growth and proliferation of cancer cells in vitro and in vivo.
特性
IUPAC Name |
4-chloro-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-10-3-4-11(2)14(9-10)18-16(21)19-15(20)12-5-7-13(17)8-6-12/h3-9H,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCXHHBCGUNGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)




![methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5717544.png)

